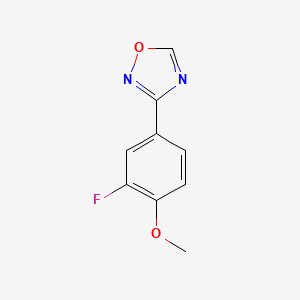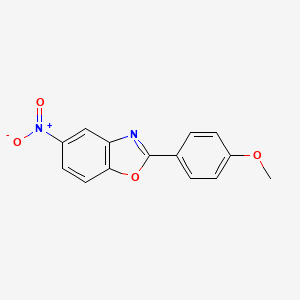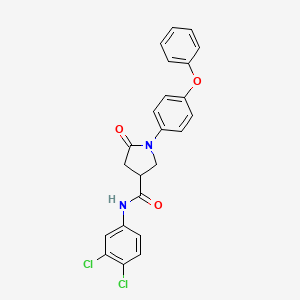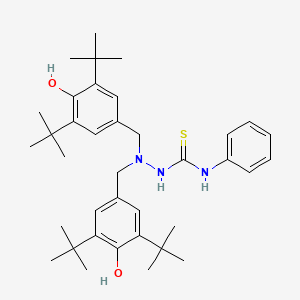![molecular formula C18H15N3O9 B12455893 Dimethyl 2-{[(2-methyl-3,5-dinitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B12455893.png)
Dimethyl 2-{[(2-methyl-3,5-dinitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with various functional groups, including methyl, nitro, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce nitro groups. This is followed by amide formation and esterification reactions to introduce the benzamido and carboxylate groups, respectively. Common reagents used in these reactions include nitric acid for nitration, amines for amide formation, and alcohols for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and electrophiles (e.g., halogens, sulfonyl chlorides). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups yields amino derivatives, while electrophilic substitution can introduce various substituents onto the benzene ring .
Aplicaciones Científicas De Investigación
1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamido and carboxylate groups may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylbenzene: A simpler aromatic compound with only methyl substituents.
2,4-Dinitrotoluene: Contains nitro groups but lacks the benzamido and carboxylate groups.
Benzamide: Contains the benzamido group but lacks the nitro and carboxylate groups.
Uniqueness
1,4-DIMETHYL 2-(2-METHYL-3,5-DINITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to the combination of functional groups present in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H15N3O9 |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
dimethyl 2-[(2-methyl-3,5-dinitrobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H15N3O9/c1-9-13(7-11(20(25)26)8-15(9)21(27)28)16(22)19-14-6-10(17(23)29-2)4-5-12(14)18(24)30-3/h4-8H,1-3H3,(H,19,22) |
Clave InChI |
IPXFCBRKBUQBLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)



![5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B12455822.png)
![5-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B12455836.png)
![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12455839.png)

![4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12455850.png)
![N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B12455864.png)

![7,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12455891.png)

![3-({[2-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455907.png)
